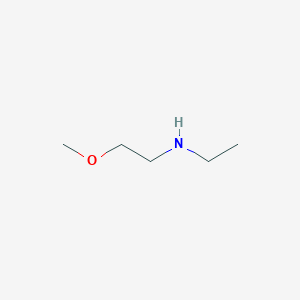

N-(2-Methoxyethyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMYWDUTPQWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338137 | |

| Record name | N-(2-Methoxyethyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-82-2 | |

| Record name | N-(2-Methoxyethyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Methoxyethyl)ethylamine (CAS No. 34322-82-2) is a secondary amine featuring both ether and amine functional groups. This unique structural combination imparts valuable chemical properties, rendering it a versatile building block in various fields of chemical science. Its utility is particularly pronounced in organic synthesis, where it serves as a precursor for complex molecules, and in medicinal chemistry, where the methoxyethyl moiety can favorably influence the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its significant applications, with a focus on its role in coordination chemistry and drug discovery.

Chemical Structure and Properties

This compound is a colorless to almost colorless liquid with the chemical formula C₅H₁₃NO.[2] Its structure is characterized by an ethyl group and a 2-methoxyethyl group attached to a central nitrogen atom.

Molecular Structure:

Caption: Chemical structure of this compound.

The presence of a nitrogen atom with a lone pair of electrons makes it a potent nucleophile and a weak base, enabling it to participate in a wide range of chemical reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 34322-82-2 | [2] |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 116 °C | [2] |

| Density | 0.83 g/cm³ | [2] |

| Refractive Index | 1.4040-1.4070 | [2] |

| Solubility | Soluble in water | |

| pKa | Not readily available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.50 (t, 2H, -O-CH₂-), 3.36 (s, 3H, -O-CH₃), 2.78 (t, 2H, -N-CH₂-), 2.66 (q, 2H, -N-CH₂-CH₃), 1.12 (t, 3H, -CH₂-CH₃).[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Predicted ¹³C NMR δ (ppm): ~72 (-O-CH₂-), ~59 (-O-CH₃), ~50 (-N-CH₂-), ~48 (-N-CH₂-CH₃), ~15 (-CH₂-CH₃).

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Characteristic IR Absorptions (cm⁻¹): A broad band in the range of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine. C-H stretching vibrations are observed around 2800-3000 cm⁻¹. The C-O stretching of the ether group typically appears in the 1070-1150 cm⁻¹ region. The C-N stretching of an aliphatic amine is found in the 1020-1220 cm⁻¹ range.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with nucleophilic substitution and reductive amination being the most common and versatile methods.[1]

Nucleophilic Substitution

This approach involves the reaction of an amine with an alkyl halide. Specifically, this compound can be synthesized by reacting ethylamine with 2-chloroethyl methyl ether. The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyl methyl ether and displacing the chloride leaving group.

Reaction Scheme:

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: In a sealed reaction vessel, dissolve a molar excess of ethylamine in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add 2-chloroethyl methyl ether to the ethylamine solution with constant stirring. The use of a significant excess of ethylamine is crucial to minimize the formation of the tertiary amine byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the resulting hydrochloride salt with a base, such as sodium hydroxide, to liberate the free amine.

-

Purification: Extract the product into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

Causality Behind Experimental Choices:

-

Excess Ethylamine: Using a large excess of ethylamine shifts the equilibrium towards the formation of the desired secondary amine and statistically reduces the chances of the product reacting further with the alkyl halide.

-

Sealed Vessel and Heating: The reaction is heated to increase the rate of reaction. A sealed vessel is used to prevent the loss of the volatile ethylamine.

-

Base Work-up: The reaction produces hydrochloric acid, which protonates the amine product to form a salt. Adding a base is necessary to deprotonate the salt and isolate the free amine.

Reductive Amination

Reductive amination offers an alternative route, involving the reaction of 2-methoxyacetaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product. This is often a one-pot reaction.

Reaction Scheme:

Caption: Reductive amination for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: In a suitable solvent such as methanol, combine 2-methoxyacetaldehyde and ethylamine. The reaction is typically carried out at room temperature.

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent. A mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is commonly used.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The final product can be purified by distillation.

Causality Behind Experimental Choices:

-

One-Pot Reaction: This method is often preferred for its efficiency as the imine formation and reduction steps are carried out in the same reaction vessel without isolating the intermediate.

-

Choice of Reducing Agent: Mild reducing agents are used to selectively reduce the imine in the presence of the aldehyde starting material.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research and development.

Coordination Chemistry

The presence of both a nitrogen and an oxygen atom allows this compound and its derivatives to act as bidentate or multidentate ligands for a variety of metal ions.[1] These ligands can form stable chelate complexes with transition metals, which have applications in catalysis and materials science.[1] For instance, derivatives of this compound have been used to synthesize ligands for manganese and nickel complexes.[1] The coordination environment around the metal center can be fine-tuned by incorporating other donor groups into the ligand structure.

Caption: Workflow for the application of this compound in coordination chemistry.

Drug Development and Medicinal Chemistry

In the field of drug development, the incorporation of the N-(2-methoxyethyl)ethyl moiety can significantly impact the pharmacokinetic properties of a molecule.[1] The ether linkage can enhance solubility and the ability to cross cell membranes, which are crucial parameters for drug efficacy.[1]

A notable application of this compound is in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists.[1] These compounds are being investigated for the treatment of anxiety, depression, and other stress-related disorders. The this compound fragment is often incorporated into the core structure of these antagonists to optimize their binding affinity and pharmacokinetic profile.

Safety and Handling

This compound is a corrosive and flammable liquid.[3] It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in both academic research and industrial development. Its unique combination of amine and ether functionalities allows for its use in the synthesis of a wide range of complex molecules, from intricate metal-ligand complexes to pharmacologically active compounds. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in the laboratory. As research in catalysis and medicinal chemistry continues to advance, the demand for such versatile intermediates is likely to grow, further solidifying the importance of this compound in modern chemical science.

References

N-(2-Methoxyethyl)ethylamine CAS number 34322-82-2

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine (CAS: 34322-82-2)

Abstract

This compound, with CAS number 34322-82-2, is a bifunctional secondary amine that features both a nucleophilic nitrogen center and an ether linkage. This unique structural combination makes it a versatile and valuable building block in diverse fields of chemical science. Its ability to introduce the N-(2-methoxyethyl)ethyl moiety into molecular frameworks is leveraged in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. The methoxyethyl group can significantly influence the physicochemical properties of derivative molecules, such as solubility, lipophilicity, and metal-coordinating ability. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols for the modern researcher.

Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. This compound is a colorless to yellow liquid under standard conditions, possessing a characteristic amine odor. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34322-82-2 | [1][2][3] |

| IUPAC Name | N-ethyl(2-methoxyethyl)amine | [3][4] |

| Synonyms | N-Ethyl-2-methoxyethylamine | [3][4][5] |

| Molecular Formula | C₅H₁₃NO | [3][6] |

| Molecular Weight | 103.17 g/mol | [3][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |

| Boiling Point | 116 °C | [3] |

| Density | 0.83 g/cm³ | [7][8] |

| Refractive Index (n²⁰/D) | ~1.404 - 1.407 | [7] |

| Purity (Typical) | >97% (GC) | [3][5][9] |

| SMILES | CCNCCOC | [3] |

| InChI Key | VGEMYWDUTPQWBN-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear signature of the molecule's structure. Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the 2.3-3.0 ppm range.[10] The N-H proton signal is often a broad singlet with a variable chemical shift (0.5-5.0 ppm) dependent on concentration and solvent.[10] The methoxy group (CH₃O-) presents as a sharp singlet, while the ethyl and ethylene groups show characteristic splitting patterns (a triplet and quartet for the ethyl group, and two triplets for the ethylene bridge, assuming clean coupling).[11]

-

¹³C NMR Spectroscopy : Carbons directly bonded to the electronegative nitrogen and oxygen atoms are shifted downfield. Carbons attached to the nitrogen typically appear in the 10-65 ppm region.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic N-H stretching absorption for a secondary amine in the 3300–3400 cm⁻¹ range.[12] A strong C-O stretching band for the ether linkage is also expected around 1100 cm⁻¹.

-

Mass Spectrometry : In accordance with the nitrogen rule, the molecule has an odd number of nitrogen atoms, resulting in an odd molecular weight and a molecular ion peak (M+) at an odd m/z value (103).[12] A prominent fragmentation pattern is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to stable, resonance-stabilized fragments.

Synthesis and Purification

The synthesis of this compound is primarily achieved through two established methodologies in organic chemistry: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Nucleophilic Substitution Pathway

This is a foundational approach for forming C-N bonds.[13] The strategy involves the reaction of an amine nucleophile with an alkyl halide electrophile in an S_N2 reaction. For this specific target, two variations are common:

-

Route A: Reaction of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).

-

Route B: Reaction of 2-methoxyethylamine with an ethyl halide (e.g., ethyl bromide).

The causality behind this choice is straightforward: the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[13][14] A crucial consideration is the potential for over-alkylation. The primary product, this compound, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[15][16] To mitigate this, a large excess of the starting amine is typically used to ensure it is the statistically dominant nucleophile.[17] The reaction is also performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Caption: General workflow for SN2 synthesis of the target compound.

Purification

Regardless of the synthetic route, the crude product is typically purified by fractional distillation under atmospheric or reduced pressure to separate it from unreacted starting materials, byproducts, and solvent. The boiling point of 116 °C allows for effective purification by this method.[3]

Chemical Reactivity: A Tale of Two Functional Groups

The utility of this compound stems from the reactivity of its secondary amine, while the ether group provides structural and property-modifying influence.

Nucleophilic Nature of the Secondary Amine

The nitrogen atom's lone pair of electrons makes the molecule a potent nucleophile and a weak base.[13][15] This is the basis for its most common transformations.

-

Acylation: It readily reacts with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides.[14][18] This reaction is fundamental for incorporating the N-(2-methoxyethyl)ethyl group into more complex structures, such as active pharmaceutical ingredients.

-

Alkylation: As a nucleophile, it can be further alkylated with alkyl halides to produce tertiary amines.[14] Exhaustive alkylation leads to quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.

-

Reaction with Carbonyls: It reacts with aldehydes and ketones to form enamines, as it is a secondary amine.[14] This reactivity is a cornerstone of modern organic synthesis for C-C bond formation.

The Ether Moiety: A Modulating Influence

The methoxyethyl group is generally stable under common reaction conditions.[13] Its primary role is to modulate the properties of the parent molecule and its derivatives. The oxygen atom can act as a hydrogen bond acceptor, which can influence solubility in protic solvents. In the context of coordination chemistry, the oxygen can act as a second donor atom, allowing ligands derived from this amine to act as bidentate chelators for metal ions.[13]

Key Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a strategic component in the synthesis of high-value molecules.

-

Medicinal Chemistry and Drug Discovery: This amine is a key intermediate in the synthesis of various pharmaceuticals.[19] The methoxyethyl group is often incorporated into drug candidates to fine-tune their pharmacokinetic profiles. It can enhance aqueous solubility, modulate lipophilicity, and influence metabolic stability, all of which are critical parameters in drug design. For instance, it has been used in the synthesis of compounds investigated as corticotropin-releasing factor receptor antagonists, which are explored for treating stress-related disorders.[13]

-

Coordination Chemistry and Catalysis: As a precursor for ligands, the amine is used to create chelating agents for various metal ions. The resulting metal complexes can possess catalytic activity or unique material properties.[13]

-

Materials Science: The amine can be incorporated into polymer backbones or side chains to alter material properties. The flexible ether linkage can enhance polymer chain mobility, while the amine group provides a site for cross-linking or further functionalization.[13]

Experimental Protocol: Synthesis of N-ethyl-N-(2-methoxyethyl)acetamide

This protocol details a standard acylation reaction, a common transformation for this amine. It is a self-validating system where successful execution yields a product with distinct spectroscopic properties from the starting material.

Objective: To synthesize N-ethyl-N-(2-methoxyethyl)acetamide via acylation of this compound with acetyl chloride.

Materials and Reagents:

-

This compound (CAS 34322-82-2)

-

Acetyl Chloride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM. Add triethylamine (1.1 eq) to act as a base to scavenge the HCl byproduct.

-

Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.

-

Reagent Addition: Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up (Quenching): Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Work-up (Extraction): Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure N-ethyl-N-(2-methoxyethyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Caption: Step-by-step workflow for a typical acylation experiment.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[20]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][20]

-

-

Storage Conditions:

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1][2]

Conclusion

This compound is more than a simple amine; it is a strategically designed building block that offers researchers a reliable method for introducing a functionalized alkyl chain. Its predictable reactivity, combined with the property-modulating effects of its methoxyethyl group, ensures its continued relevance in the synthesis of complex organic molecules. From tuning the pharmacokinetic profiles of potential new drugs to developing novel ligands and polymers, the applications of this versatile intermediate are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. N-Ethyl-2-methoxyethanamine | CymitQuimica [cymitquimica.com]

- 5. This compound | 34322-82-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(34322-82-2) 1H NMR spectrum [chemicalbook.com]

- 12. fiveable.me [fiveable.me]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. nbinno.com [nbinno.com]

- 20. This compound | 34322-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of N-(2-Methoxyethyl)ethylamine via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-Methoxyethyl)ethylamine

This compound is a secondary amine that serves as a crucial building block in the synthesis of more complex molecules.[1] Its utility is prominent in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the development of various drug candidates.[2] The methoxyethyl group can favorably influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.[1] For example, it has been incorporated into compounds investigated as corticotropin-releasing factor receptor antagonists for potential applications in treating stress and anxiety-related disorders.[1]

-

Ligand Synthesis: The presence of both nitrogen and oxygen atoms allows for the formation of stable complexes with various metal ions. This makes it a valuable precursor for ligands used in catalysis and materials science.[1]

-

Organic Synthesis: As a secondary amine, it readily participates in a wide range of chemical transformations, including alkylation, acylation, and Schiff base formation, enabling the introduction of the N-(2-methoxyethyl)ethyl moiety into larger molecular structures.[1]

The Synthetic Pathway: Nucleophilic Substitution

The synthesis of this compound is effectively achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry for forging carbon-nitrogen bonds.[1] The primary approach involves the reaction of an ethylating agent with 2-methoxyethylamine, or conversely, reacting an N-(2-methoxyethyl) precursor with an ethylating agent. A common and practical method is the reaction of 2-methoxyethylamine with an ethyl halide.

Reaction Mechanism

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted step, the nucleophilic nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbon of the ethyl halide, simultaneously displacing the halide leaving group.

Key Mechanistic Considerations:

-

Nucleophile: 2-Methoxyethylamine (CH₃OCH₂CH₂NH₂) acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack.

-

Electrophile: An ethyl halide, such as ethyl bromide or ethyl chloride, serves as the electrophile. The carbon atom bonded to the halogen is electron-deficient due to the halogen's electronegativity.

-

Leaving Group: The halide ion (e.g., Br⁻ or Cl⁻) is displaced. The stability of the leaving group is a critical factor in the reaction rate.

-

Solvent: A polar aprotic solvent is often employed to solvate the cation without strongly solvating the nucleophile, thereby enhancing its reactivity.

Challenges: Overalkylation

A significant challenge in this synthesis is the potential for overalkylation.[3][4] The desired product, this compound, is itself a nucleophile and can react further with the ethyl halide to form the tertiary amine, N-ethyl-N-(2-methoxyethyl)ethylamine, and subsequently the quaternary ammonium salt.[5]

To mitigate this, the reaction is typically carried out with a large excess of the starting amine (2-methoxyethylamine) relative to the ethyl halide.[5] This statistical approach increases the probability that the ethyl halide will encounter a molecule of the primary amine rather than the secondary amine product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2-Methoxyethylamine | Starting material (Nucleophile) |

| Ethyl Bromide | Reagent (Electrophile) |

| Anhydrous Potassium Carbonate | Base (to neutralize the formed HBr) |

| Acetonitrile | Solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile components |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Anhydrous Sodium Sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

| Fractional distillation apparatus | For purification of the final product |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxyethylamine (e.g., 0.5 mol) and anhydrous potassium carbonate (e.g., 0.25 mol) in acetonitrile (e.g., 100 mL).

-

Addition of Electrophile: While stirring the mixture, slowly add ethyl bromide (e.g., 0.1 mol) dropwise over a period of 30 minutes. A molar excess of the starting amine is crucial to minimize overalkylation.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and the formed potassium bromide.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 116°C.[6]

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the ethyl and methoxyethyl groups.[7] |

| ¹³C NMR | The spectrum will display distinct signals for the five carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (103.16 g/mol ).[8] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic N-H stretching and C-N stretching absorptions. |

| Gas Chromatography (GC) | GC analysis can be used to determine the purity of the final product.[9] |

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Methoxyethylamine: This compound is a highly flammable liquid and vapor.[10][11][12] It causes severe skin burns and eye damage.[10][11] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[13]

-

Ethyl Halides (e.g., Ethyl Chloride): These are extremely flammable gases and may form explosive mixtures with air.[14][15] They can cause irritation to the skin, eyes, and mucous membranes, and may have anesthetic effects.[14]

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

-

Solvents (Acetonitrile, Diethyl Ether): These are flammable liquids and should be handled away from ignition sources.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

Conclusion

The synthesis of this compound via nucleophilic substitution is a robust and well-established method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a high yield of the desired secondary amine can be achieved while minimizing the formation of byproducts. The detailed protocol and safety information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 34322-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(34322-82-2) 1H NMR [m.chemicalbook.com]

- 8. This compound | 34322-82-2 [chemicalbook.com]

- 9. labproinc.com [labproinc.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mesagas.com [mesagas.com]

- 15. gebauer.com [gebauer.com]

Physical properties of N-(2-Methoxyethyl)ethylamine

An In-Depth Technical Guide to the Physical Properties of N-(2-Methoxyethyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 34322-82-2, is a secondary amine that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, containing both a secondary amine and an ether linkage, makes it a versatile reagent for introducing the N-(2-methoxyethyl)ethyl moiety into more complex molecular structures.[1] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and essential safety information, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry. These properties dictate the conditions required for reactions, purification, and storage. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [2][3][4] |

| Molecular Weight | 103.17 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Boiling Point | 116 °C | [2][4][5] |

| Density | 0.83 g/cm³ | [2][5] |

| Refractive Index | 1.4040 - 1.4070 | [2][5] |

| Flash Point | 28 °C | |

| Purity | >97.0% (GC) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity. For this compound, various spectroscopic data are available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for this compound is available and can be used to confirm its molecular structure.[6]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following section details standardized, self-validating protocols for measuring the key physical constants of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical indicator of a liquid's purity. The micro-reflux method is suitable when only a small sample volume is available. The principle relies on observing the temperature at which the liquid and its vapor are in equilibrium at a given pressure.[7]

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Apparatus Setup: Add a small magnetic stir bar for smooth boiling. Clamp the test tube in a heating block or oil bath.

-

Thermometer Placement: Position a thermometer so that the bulb is just above the liquid's surface to measure the vapor temperature.

-

Heating: Begin heating and stirring gently.

-

Observation: Observe the refluxing liquid, visible as a ring of condensing vapor on the test tube walls.[8] The temperature should stabilize at this point.

-

Data Recording: The stable temperature reading is the boiling point of the liquid.[8]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. A straightforward and accurate method involves weighing a precisely measured volume of the liquid.[9][10]

Methodology:

-

Weigh Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare it to zero.

-

Measure Volume: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Weigh Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the mass.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

-

Repeatability: For enhanced accuracy, repeat the measurement two more times and calculate the average density.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 34322-82-2 [chemicalbook.com]

- 6. This compound(34322-82-2) 1H NMR [m.chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

N-(2-Methoxyethyl)ethylamine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-(2-Methoxyethyl)ethylamine

Introduction

This compound (CAS No. 34322-82-2) is a versatile secondary amine utilized as a building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors[1][2]. Its unique structure, featuring both a secondary amine and an ether moiety, makes it a valuable reagent. However, its utility is matched by significant chemical hazards, primarily its corrosive and flammable nature[3][4]. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety and handling protocols required to work with this compound, ensuring the protection of personnel and the integrity of research. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture.

Hazard Identification and Risk Profile

A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The compound is classified under the Globally Harmonized System (GHS) with critical hazard statements that dictate its handling procedures[4].

Primary Hazards:

-

Corrosivity (H314): Causes severe skin burns and eye damage[3][4]. Like many amines, this compound is a strong base[5]. Upon contact with tissue, it can cause rapid chemical burns, leading to serious and potentially irreversible damage. The basic nature of the amine group reacts with fats and proteins in the skin, causing liquefactive necrosis.

-

Flammability (H226): Flammable liquid and vapor[3][4]. The compound has a relatively low flash point, meaning its vapors can ignite at ambient temperatures when exposed to an ignition source.

-

Acute Oral Toxicity (H302): Harmful if swallowed[1]. Ingestion can lead to severe burns of the mouth, throat, and stomach[6].

The logical relationship between hazard identification, risk assessment, and control measures is paramount. The following diagram illustrates this workflow.

Caption: Risk Management Workflow for this compound.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a chemical is critical for designing safe experiments and storage solutions. For instance, its density and vapor pressure inform ventilation requirements, while its boiling point is crucial for distillation procedures.

| Property | Value | Implication for Handling | Source |

| CAS Number | 34322-82-2 | Ensures correct chemical identification. | [7] |

| Molecular Formula | C5H13NO | Basic chemical information. | [7] |

| Molecular Weight | 103.17 g/mol | Used for stoichiometric calculations. | [7] |

| Appearance | Colorless to yellow liquid | Visual identification. | [7] |

| Boiling Point | 116 °C | Important for thermal stability and distillation protocols. | [1][7] |

| Density | ~0.83 g/cm³ | Lighter than water. | [1][8] |

| UN Number | 2734 | Proper shipping and transport identifier. | [8] |

| Hazard Class | 8 (Corrosive), Subsidiary Risk 3 (Flammable) | Dictates transport and storage regulations. | [1][8] |

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by administrative controls and personal protective equipment (PPE), is essential to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control flammable and corrosive vapors[6].

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[9][10].

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Immediate access is critical in case of accidental contact[6][11].

Personal Protective Equipment (PPE): The selection of PPE is dictated by the dual corrosive and flammable hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive nature, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk[12][13].

-

Skin Protection:

-

Gloves: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[12][14].

-

Protective Clothing: A flame-resistant lab coat, worn over personal clothing, is required. For larger-scale operations, a chemical-resistant apron or coveralls should be used[13][15].

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6][11].

Handling and Storage Protocols

Safe Handling:

-

Inert Atmosphere: The compound is noted as being air-sensitive[4][8]. For long-term storage or sensitive reactions, handling under an inert gas like nitrogen or argon is recommended.

-

Ignition Source Control: Absolutely no open flames, spark-producing equipment, or hot surfaces should be present in the handling area[10][13]. Use only non-sparking tools[4].

-

Static Discharge: The compound is flammable and can be ignited by static discharge. Ensure that all containers and equipment are properly grounded and bonded during transfers[10].

-

Addition to Other Reagents: When mixing with other substances, especially acids, always add the amine slowly to the other reagent while cooling and stirring. The neutralization reaction is exothermic and can cause splashing[12].

Storage:

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids[3][16].

-

Container: Keep the container tightly closed[4]. Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

-

Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides to prevent violent reactions[5][10].

-

Security: The storage area should be locked to restrict access to authorized personnel only[16].

Emergency Procedures: A Self-Validating System

Emergency protocols must be clearly defined, and personnel must be trained to execute them confidently. This creates a self-validating system where preparedness minimizes the impact of an incident.

First Aid Measures: The immediate response is critical to mitigate injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[16][17].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[16][17].

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[16][17].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[17].

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[18].

-

Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid[18]. Water spray can be used to cool fire-exposed containers[13][17].

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back[5]. Combustion produces toxic fumes, including nitrogen oxides and carbon monoxide[18].

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[11].

Spill Management Protocol: This protocol outlines a systematic approach to managing an incidental laboratory spill. For large or unmanageable spills, evacuate the area and call emergency responders[19].

-

Alert & Secure: Immediately alert personnel in the vicinity. Isolate the spill area and eliminate all ignition sources[20][21].

-

Assess & Equip: Evaluate the spill size and ensure you have the correct PPE as detailed in Section 3.

-

Contain & Absorb:

-

For small liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow[20][22]. Start from the outside of the spill and work inwards to prevent spreading[23].

-

Avoid using combustible materials like paper towels for the initial absorption of a flammable liquid.

-

-

Collect & Neutralize:

-

Carefully scoop the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste[20][23].

-

Since the material is a base, cautious neutralization of the remaining residue may be possible with a weak acid, but this should only be done by trained personnel aware of the potential for heat generation.

-

-

Decontaminate: Clean the spill area with soap and water, and wipe dry[21].

-

Dispose: Dispose of the sealed waste container, contaminated PPE, and cleaning materials as hazardous chemical waste according to institutional and local regulations.

Caption: Step-by-step protocol for incidental spills.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. It should be collected in a properly labeled, sealed, and puncture-resistant container[21]. Disposal must be carried out through a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical reagent whose safe use is predicated on a comprehensive understanding of its dual corrosive and flammable nature. By implementing the hierarchy of controls—prioritizing engineering solutions, enforcing strict handling protocols, and mandating the correct use of PPE—researchers and drug development professionals can mitigate the risks effectively. The protocols outlined in this guide are designed to be self-validating, ensuring that a culture of safety and preparedness is integral to the scientific workflow.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 34322-82-2 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 34322-82-2 | TCI AMERICA [tcichemicals.com]

- 5. ICSC 1482 - ETHYLAMINE (50-70% aqueous solution) [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. labproinc.com [labproinc.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. ETHYLAMINE [training.itcilo.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. N-(2-Hydroxyethyl)ethylenediamine | C4H12N2O | CID 8112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. gelest.com [gelest.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]

- 20. ETHYLAMINE, AQUEOUS SOLUTION, WITH NOT LESS THAN 50% BUT NOT MORE THAN 70% ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. umanitoba.ca [umanitoba.ca]

- 22. acs.org [acs.org]

- 23. ehs.utk.edu [ehs.utk.edu]

N-(2-Methoxyethyl)ethylamine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for N-(2-Methoxyethyl)ethylamine

This guide provides an in-depth analysis of the safety protocols and material properties of this compound (CAS No. 34322-82-2), a crucial amine building block in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical insights and the scientific rationale behind critical safety procedures. Our focus is on creating a self-validating system of safety, ensuring that every step is understood, justified, and effectively implemented in the laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine that features both an ethyl and a methoxyethyl group attached to the nitrogen atom.[1][2] This structure dictates its physical properties and chemical reactivity, particularly its basicity and its behavior as a flammable, corrosive liquid.[3][4] Understanding these fundamental characteristics is the first step in a comprehensive risk assessment.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below, compiled from various suppliers to ensure data consistency.

| Property | Value | Source(s) |

| CAS Number | 34322-82-2 | [1][5][6] |

| Molecular Formula | C₅H₁₃NO | [1][3][6] |

| Molecular Weight | 103.17 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | ~116 °C | [6][7] |

| Specific Gravity | ~0.83 g/mL | [5] |

| Purity | Typically >97% | [1][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear framework for understanding its risks. The primary hazards are its flammability and its corrosive nature to skin and eyes.[3][4]

| GHS Classification | Hazard Statement | Code |

| Flammable Liquids | Flammable liquid and vapor | H226 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 |

Source: Tokyo Chemical Industry Co., Ltd., ChemicalBook[3]

The amine functional group is responsible for the compound's corrosivity. Amines are basic and can react caustically with biological tissues, leading to severe chemical burns upon contact. Its flammability necessitates strict control of ignition sources in the laboratory.

Proactive Safety: Handling, Storage, and Exposure Control

A proactive approach to safety involves establishing robust protocols before the chemical is even handled. This includes workspace preparation, correct storage, and the selection of appropriate personal protective equipment (PPE).

Safe Handling and Workspace Preparation

Handling this compound requires a controlled environment to mitigate risks from both inhalation and dermal contact, as well as fire.

Protocol for Safe Handling:

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors and to protect the user from inhalation.[9][10][11]

-

Ignition Source Control: Before bringing the chemical into the workspace, eliminate all potential ignition sources. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[4][10] Use only non-sparking tools for handling containers.[3][4]

-

Static Discharge Prevention: The container and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[4][10]

-

Emergency Equipment: Ensure an emergency eye wash station and safety shower are immediately accessible and have been recently tested.[4][9] Fire extinguishing media, specifically dry chemical, alcohol-resistant foam, or carbon dioxide, should be readily available.[4][9]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

-

Container: Keep the container tightly closed to prevent the escape of vapors and contact with moisture.[3][4]

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3][4] The storage area should be locked to restrict access.[4]

-

Incompatibilities: Segregate from incompatible materials such as strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[10]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and potential for exposure.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: At a minimum, chemical safety goggles are required.[12] If there is a risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Skin Protection: Wear nitrile or neoprene rubber gloves and a lab coat.[12] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is necessary.[13] Contaminated clothing must be removed immediately and washed before reuse.[3][4]

-

Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during a large-scale release, a NIOSH-certified respirator with an appropriate cartridge for organic vapors/amines should be used.[12]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

Immediate action is required following any exposure.[10]

-

Inhalation: Immediately move the person to fresh air and keep them in a position comfortable for breathing.[4][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][10]

-

Skin Contact: Take off all contaminated clothing immediately.[4] Rinse the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention as this is a corrosive substance.[12]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes.[8][14] Immediate medical attention is mandatory.[4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][8] Call a poison center or doctor immediately for treatment advice.[4][12]

Accidental Release and Spill Containment

A systematic approach is required to manage spills safely.

Caption: Step-by-step workflow for accidental spill response.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate unnecessary personnel from the spill area.[12][15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition: Remove all sources of ignition from the area.[10][12]

-

Containment: Wearing appropriate PPE, contain the spill using dikes or inert absorbent materials like sand, vermiculite, or commercial sorbents.[12][14] Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][12]

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

-

Disposal: Dispose of the waste container according to all applicable local, state, and federal regulations.[4]

Fire-Fighting Measures

Given its flammability (H226), understanding how to respond to a fire involving this compound is crucial.

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9]

-

Unsuitable Media: A direct water jet may be ineffective and could scatter the flaming liquid, spreading the fire.[9] Water spray can be used to cool fire-exposed containers.[16]

-

Specific Hazards: Combustion produces toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[17] Vapors are heavier than air and may travel to a distant ignition source and flash back.[16][18]

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[15]

Stability and Reactivity

Under recommended storage conditions, this compound is stable.[14] However, certain conditions and materials must be avoided.

-

Reactivity: It can react violently with strong acids and oxidizing agents.[12][18]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[4] Protect from moisture.[14]

-

Hazardous Decomposition Products: Thermal decomposition can release hazardous gases and vapors, including carbon oxides and nitrogen oxides.[15]

References

- 1. N-Ethyl-2-methoxyethanamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 34322-82-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

- 13. nj.gov [nj.gov]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. ICSC 1482 - ETHYLAMINE (50-70% aqueous solution) [chemicalsafety.ilo.org]

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)ethylamine is a versatile secondary amine that serves as a valuable building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its unique combination of a nucleophilic secondary amine and an ether linkage imparts specific physicochemical properties to molecules, influencing factors like solubility, polarity, and metal chelation capabilities. This guide provides a comprehensive overview of this compound, focusing on its nomenclature, chemical properties, synthesis, and applications, with a particular emphasis on its relevance in drug discovery and development.

A Comprehensive Guide to Nomenclature: Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several names, which can vary between suppliers and in scientific literature. Understanding these synonyms is crucial for effective literature searches and procurement.

The most common synonyms for this compound include:

-

Ethyl(2-methoxyethyl)amine

-

2-Methoxy-N-ethylethanamine

-

(2-Methoxyethyl)ethylamine

-

Ethanamine, N-ethyl-2-methoxy- [3]

-

Methoxyethylethylamine

The Chemical Abstracts Service (CAS) registry number, which is a unique identifier for this compound, is 34322-82-2 .[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO | |

| Molecular Weight | 103.17 g/mol | |

| Appearance | Colorless to almost colorless liquid | [2] |

| Boiling Point | 116 °C | [4] |

| Density | 0.83 g/cm³ | [5] |

| Refractive Index | 1.4040 - 1.4070 | [5] |

| pKa of Conjugate Acid | ~9.5 - 10.5 (estimated) | [1] |

| LogP | -0.1 to 0.5 (predicted) | [1] |

Spectroscopic Data for Characterization

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the ethyl and methoxyethyl groups. While specific shifts can vary slightly based on the solvent, a representative spectrum would show:

-

A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH2-) of the ethyl group.

-

A triplet corresponding to the methylene protons adjacent to the nitrogen (-N-CH2-).

-

A triplet corresponding to the methylene protons adjacent to the oxygen (-O-CH2-).

-

A singlet for the methoxy protons (-O-CH3).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for this compound include:

-

N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the alkyl groups.

-

C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

-

C-N stretch: A medium absorption in the 1020-1220 cm⁻¹ range.[6]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methodologies in organic chemistry: nucleophilic substitution and reductive amination.[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Nucleophilic Substitution

This is a direct and common method for forming the C-N bond.[1] The reaction involves the alkylation of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to N-ethyl-2-methoxyethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-methoxyethanamine, a secondary amine with the structural formula CH₃CH₂NHCH₂CH₂OCH₃, is a versatile building block in organic synthesis. Its unique combination of a secondary amine and an ether linkage within a flexible ethyl chain makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characterization data, and known applications, offering a critical resource for researchers working with this compound.

Chemical and Physical Properties

N-ethyl-2-methoxyethanamine is a colorless to almost colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | [2] |

| CAS Number | 34322-82-2 | [2] |

| IUPAC Name | N-ethyl-2-methoxyethanamine | [3] |

| Boiling Point | 116 °C | [4] |

| Density | 0.83 g/cm³ | [4] |

| Refractive Index | 1.4040-1.4070 | [4] |

| Purity | Typically >97% | [1] |

The structure of N-ethyl-2-methoxyethanamine, with its secondary amine and ether functionalities, allows it to participate in a wide range of chemical reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base, readily undergoing reactions such as alkylation, acylation, and condensation with carbonyl compounds.[3]

Synthesis of N-ethyl-2-methoxyethanamine

The synthesis of N-ethyl-2-methoxyethanamine can be achieved through several established methods in organic chemistry. The two most common and practical approaches are direct N-alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and selectivity considerations.

Synthesis via Direct N-Alkylation

This classical approach involves the nucleophilic substitution of an ethyl halide by 2-methoxyethylamine. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the ethyl halide.

Caption: Direct N-Alkylation of 2-methoxyethylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methoxyethylamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add an ethyl halide, such as ethyl bromide or ethyl iodide (1.1 equivalents), to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting amine.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure N-ethyl-2-methoxyethanamine.

A key consideration in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. Using a slight excess of the starting amine can help to minimize this side reaction.

Synthesis via Reductive Amination

Reductive amination is a highly selective, one-pot method for the synthesis of secondary amines.[5] This process involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the synthesis of N-ethyl-2-methoxyethanamine, 2-methoxyacetaldehyde would be reacted with ethylamine.

Caption: Reductive Amination Pathway.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-methoxyacetaldehyde (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Formation of Imine: The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored for the disappearance of the starting materials and the formation of the product using GC-MS.

-

Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified by fractional distillation.

Reductive amination is often preferred due to its high selectivity and the use of milder reaction conditions, which can be advantageous for substrates with sensitive functional groups.[6]

Characterization and Spectroscopic Analysis

The structural confirmation of N-ethyl-2-methoxyethanamine is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of N-ethyl-2-methoxyethanamine is expected to show distinct signals for each of the non-equivalent protons in the molecule.

-

-OCH₃: A singlet around 3.3 ppm.

-

-NH-CH₂-CH₂-O-: A triplet around 3.5 ppm.

-

-NH-CH₂-CH₂-O-: A triplet around 2.7 ppm.

-

-NH-CH₂-CH₃: A quartet around 2.6 ppm.

-

-NH-CH₂-CH₃: A triplet around 1.1 ppm.

-

-NH-: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 2H, 2H, 3H, and 1H, respectively).[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each of the five unique carbon atoms in the molecule.

-

-OCH₃: Around 59 ppm.

-

-O-CH₂-: Around 72 ppm.

-

-NH-CH₂- (next to ether): Around 50 ppm.

-

-NH-CH₂- (ethyl group): Around 45 ppm.

-

-CH₃ (ethyl group): Around 15 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[8]

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹.[8]

-

C-O Stretch (ether): A strong, characteristic absorption band in the range of 1150-1085 cm⁻¹.

-

C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-ethyl-2-methoxyethanamine will show a molecular ion peak (M⁺) at m/z = 103. The fragmentation pattern will be characteristic of an aliphatic amine and ether. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O bond.

-

m/z = 103: Molecular ion [CH₃CH₂NHCH₂CH₂OCH₃]⁺.

-

m/z = 88: Loss of a methyl group (•CH₃).

-

m/z = 72: Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃).

-

m/z = 58: Alpha-cleavage with loss of a methoxyethyl radical (•CH₂CH₂OCH₃).

-

m/z = 45: Cleavage of the C-C bond adjacent to the ether, forming [CH₂OCH₃]⁺.[10]

Applications in Research and Development

N-ethyl-2-methoxyethanamine serves as a valuable building block in several areas of chemical research and development.

Pharmaceutical Synthesis

As a bifunctional molecule, N-ethyl-2-methoxyethanamine is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[11] The secondary amine provides a site for further functionalization, while the methoxyethyl group can influence the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability. While specific examples in publicly available literature are often part of proprietary drug development processes, its structural motifs are found in various classes of therapeutic agents.

Ligand in Coordination Chemistry

The nitrogen and oxygen atoms in N-ethyl-2-methoxyethanamine can act as a bidentate ligand, coordinating to metal centers to form stable complexes.[12] These metal complexes can have applications in catalysis, for example, in polymerization reactions or other organic transformations.[6] The flexibility of the ethyl chain allows the ligand to accommodate various metal ion sizes and coordination geometries.

Safety and Handling